3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Radiotracer Development
- Positron Emission Tomography (PET) Imaging : A study by Doll et al. (1999) reported the synthesis and nicotinic acetylcholine receptor binding properties of a fluorine-18 labeled compound for PET imaging of central nicotinic acetylcholine receptors.
- mGluR5 Antagonist : A related compound, 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine, was identified as a potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist, as discussed by Poon et al. (2004).
Chemical Synthesis and Evaluation
- Fluorescence Quantum Yields : Research by Druzhinin et al. (2001) investigated the fluorescence properties of azetidinylbenzonitriles in alkane solvents, noting the influence of fluoro substitution on fluorescence quantum yields and decay times.
Antimicrobial Activity
- Antimicrobial Compounds Synthesis : Mistry et al. (2016) explored the synthesis and in vitro antimicrobial activity of Schiff's base, azetidinones, and thiazolidinones derivatives, including compounds with fluoro phenyl groups, highlighting their potential in antimicrobial applications (Mistry et al., 2016).
Radiosynthesis for Imaging
- AMPA Receptor Imaging : The radiosynthesis of (18)F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for AMPA receptor imaging was reported by Yuan et al. (2016).
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is likely that the compound binds to the active site of the kinase, thereby inhibiting its activity . This inhibition could lead to alterations in the MAPK signaling pathway, affecting the cellular processes it regulates.
Biochemical Pathways
The MAPK signaling pathway is the primary biochemical pathway affected by this compound. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. Inhibition of MAPK14 by the compound could disrupt this signal transduction, potentially leading to altered gene expression and cellular responses .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific cellular context. Given its target, the compound could potentially affect a wide range of cellular processes regulated by the MAPK signaling pathway. These could include changes in cell proliferation, differentiation, and response to stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target. Moreover, the cellular environment, including the presence of other signaling molecules and the state of the target protein, could also influence the compound’s efficacy .
Properties
IUPAC Name |
3-fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-17-6-13(7-19)3-4-15(17)11-21-9-14(10-21)12-22-16-2-1-5-20-8-16/h1-6,8,14H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGLJRYGNBOCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)C#N)F)COC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.